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Introduction
Iron is an essential nutrient for most living organisms, playing a critical role in various cellular

processes. In pathogenic bacteria, the acquisition of iron from the host environment is a key

virulence factor. To overcome the low bioavailability of iron, many bacteria synthesize and

secrete high-affinity iron chelators called siderophores. Aeromonas salmonicida, a significant

pathogen in fish, produces a group of catecholate siderophores known as amonabactins to

scavenge iron. The transport of ferri-amonabactin complexes across the outer membrane is a

crucial step in iron acquisition and is mediated by a specific TonB-dependent outer membrane

receptor, FstC. This technical guide provides an in-depth overview of the FstC receptor,

including its function, ligand specificity, the mechanism of transport, and relevant experimental

protocols.

FstC: The Amonabactin Receptor
FstC is an outer membrane protein identified as the primary receptor for ferric-amonabactin

complexes in Aeromonas salmonicida.[1] It belongs to the family of TonB-dependent

transporters (TBDTs), which are characterized by their reliance on the inner membrane TonB-

ExbB-ExbD complex to energize the transport of substrates against a concentration gradient.

[2] The fstC gene is located within the amonabactin biosynthesis and transport gene cluster,

highlighting its dedicated role in this iron uptake system.[1]
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Ligand Specificity and Plasticity
Aeromonas salmonicida produces four main forms of amonabactin: P750, T789, P693, and

T732. These variants differ in the length of the linker between the two iron-binding

catecholamide units. FstC exhibits a remarkable degree of ligand plasticity, capable of

recognizing and transporting all four natural amonabactin forms. However, it displays a

preference for biscatecholate siderophores with a longer linker of 15 atoms (P750 and T789)

over those with a shorter 12-atom linker (P693 and T732).[1] This preference translates to

more efficient growth promotion of A. salmonicida under iron-limited conditions when

supplemented with the longer amonabactin forms.[1][3]

Interestingly, studies with synthetic amonabactin analogues have shown that the terminal

phenylalanine or tryptophan residues are not essential for recognition by FstC, further

underscoring the receptor's plasticity.[1] This characteristic makes FstC an attractive target for

the development of "Trojan horse" antibiotics, where antimicrobial agents are conjugated to

siderophore analogues to facilitate their entry into the bacterial cell.[1]

Quantitative Data on Amonabactin Transport
While detailed kinetic parameters for the FstC-amonabactin interaction are not extensively

documented in the public literature, growth promotion assays provide semi-quantitative insights

into the efficiency of transport for different amonabactin analogues.

Amonabactin Analogue Linker Length (atoms)
Relative Growth Promotion
Efficiency

P750 15 ++++ (Highest)

T789 15 +++

P693 12 ++

T732 12 ++

Analogue 7 (no Phe) 15 ++

Analogue 8 (no Trp) 15 ++

Monocatecholate Analogues N/A - (No activity)
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Table 1: Relative growth promotion of an A. salmonicida FstC(+) strain by different

amonabactin forms and synthetic analogues under iron-limiting conditions. The number of '+'

symbols indicates the relative efficiency of growth promotion, with '++++' being the highest and

'-' indicating no growth promotion. Data is inferred from growth curves presented in Rey-Varela

et al., 2019.[1][3]

It has been noted that the amonabactin receptor in the related species Aeromonas hydrophila

exhibits a relatively low affinity (a high dissociation constant, Kd) for its substrate compared to

other well-characterized siderophore receptors like FepA in E. coli.[4]

Predicted Structure of FstC
As of the last update, an experimentally determined crystal structure for FstC has not been

deposited in the Protein Data Bank (PDB). However, a predicted structure can be generated

using advanced computational tools like AlphaFold. The predicted structure of FstC from

Aeromonas salmonicida (UniProt accession number can be used to retrieve the specific

prediction) reveals the canonical architecture of a TonB-dependent transporter: a 22-stranded

β-barrel that traverses the outer membrane and a globular N-terminal plug domain that

occludes the barrel. The extracellular loops are presumed to be involved in the initial binding of

the ferri-amonabactin complex, while the periplasmic N-terminal region contains the conserved

"TonB box" motif essential for interaction with the TonB protein.

Signaling and Transport Pathway
The transport of ferri-amonabactin across the outer membrane via FstC is an active process

that relies on the proton motive force of the inner membrane, transduced by the TonB-ExbB-

ExbD complex.
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Ferri-Amonabactin T Transport Pathway via FstC
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Ferri-Amonabactin T transport pathway.
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Experimental Protocols
Detailed, validated protocols specifically for FstC are not readily available. However, based on

established methods for other TonB-dependent siderophore receptors, the following

experimental workflows can be adapted.

Overexpression and Purification of FstC
This protocol describes a general approach for the overexpression of FstC in E. coli and its

subsequent purification.
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Experimental Workflow for FstC Purification
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Workflow for FstC purification.
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Methodology:

Cloning: The fstC gene from A. salmonicida is PCR amplified and cloned into a suitable

expression vector, often containing an N- or C-terminal polyhistidine tag for purification.

Transformation and Expression: The expression vector is transformed into a suitable E. coli

strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-

thiogalactopyranoside (IPTG).

Cell Lysis and Membrane Isolation: Cells are harvested and lysed. The total membranes are

then isolated from the soluble fraction by ultracentrifugation.

Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent

(e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl-β-D-maltoside (DDM)) to solubilize

the membrane proteins.

Chromatography: The solubilized protein is first purified by immobilized metal affinity

chromatography (IMAC) using the His-tag. This is followed by size-exclusion

chromatography (SEC) to further purify the protein and exchange the detergent if necessary.

In Vitro Ligand Binding Assay
This protocol outlines a method to assess the binding of amonabactin T to purified FstC.

Methodology:

Preparation of Ligand: Amonabactin T is purified from A. salmonicida culture supernatants

or chemically synthesized. For quantitative assays, radiolabeled amonabactin T (e.g., with

³H or ¹⁴C) would be required.

Binding Reaction: Purified FstC in a suitable buffer containing detergent is incubated with

varying concentrations of labeled amonabactin T.

Separation of Bound and Free Ligand: Several methods can be used to separate the FstC-

amonabactin complex from the unbound ligand, such as equilibrium dialysis, microscale

thermophoresis (MST), or a filter-binding assay.
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Quantification: The amount of bound ligand is quantified (e.g., by scintillation counting for

radiolabeled ligands or fluorescence for fluorescently tagged ligands).

Data Analysis: The binding data is plotted, and the dissociation constant (Kd) can be

determined by fitting the data to a binding isotherm (e.g., the Langmuir equation).

Whole-Cell Amonabactin Transport Assay
This protocol describes a method to measure the uptake of amonabactin T into whole

bacterial cells expressing FstC.

Methodology:

Bacterial Strains: An A. salmonicida strain deficient in amonabactin biosynthesis (amoA

mutant) but expressing FstC is used to avoid complications from endogenous siderophore

production. A strain with a deletion in fstC serves as a negative control.

Growth Conditions: Bacteria are grown under iron-limiting conditions to induce the

expression of the iron uptake machinery, including FstC.

Uptake Assay:

Cells are harvested, washed, and resuspended in an appropriate buffer.

Radiolabeled ferri-amonabactin T (e.g., ⁵⁵Fe-amonabactin T) is added to initiate the

transport assay.

At various time points, aliquots of the cell suspension are removed and rapidly filtered

through a membrane filter to separate the cells from the medium.

The filters are washed to remove non-specifically bound ligand.

Quantification: The radioactivity retained on the filters (representing internalized siderophore)

is measured using a scintillation counter.

Data Analysis: The rate of uptake is calculated and can be used to determine kinetic

parameters such as Km and Vmax by performing the assay at different substrate

concentrations.[4]
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Gene Regulation
The expression of the fstC gene, along with the other genes in the amonabactin operon, is

tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator

(Fur) protein binds to a specific DNA sequence (the "Fur box") in the promoter region of the

operon, repressing transcription. When iron levels are low, Fur is inactivated, leading to the

derepression of the operon and the synthesis of the amonabactin biosynthesis enzymes and

the FstC transporter.

Logical Relationship of fstC Gene Regulation

Low Intracellular Iron

Apo-Fur
(Inactive)

leads to

Fur-Fe2+ Complex
(Active Repressor)

Fur Box
(Promoter Region)

Binds toDoes not bind to

fstC Transcription

Allows

Represses

FstC Protein Synthesis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1166663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical relationship of fstC gene regulation.

Conclusion
The amonabactin T outer membrane receptor FstC is a key component of the iron acquisition

machinery in Aeromonas salmonicida and a potential virulence factor. Its ability to transport

various forms of amonabactin with a degree of plasticity makes it an intriguing subject for

further study, particularly in the context of developing novel antimicrobial strategies. While

quantitative data on its binding and transport kinetics are still limited, the methodologies

outlined in this guide provide a framework for future research aimed at a more detailed

characterization of this important bacterial transporter. A deeper understanding of FstC's

structure and function will be invaluable for the development of targeted therapies against

infections caused by Aeromonas species.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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